molecular formula C4H5ClN4 B126448 6-Chloropyrimidine-4,5-diamine CAS No. 4316-98-7

6-Chloropyrimidine-4,5-diamine

Cat. No. B126448
CAS RN: 4316-98-7
M. Wt: 144.56 g/mol
InChI Key: VNSFICAUILKARD-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4,5-diamine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, a six-membered heterocyclic structure with nitrogen atoms at positions 1 and 3, and various substituents at other positions which can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of 6-chloropyrimidine-4,5-diamine derivatives has been explored in several studies. For instance, a series of 6-chloro-2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit [3H]spiroperidol binding, indicating their potential interaction with dopamine receptors . Another study described a rapid synthesis method for 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, which are related to the 6-chloropyrimidine-4,5-diamine structure and have shown anti-tumor and anti-malarial activities .

Molecular Structure Analysis

The molecular structure of 6-chloropyrimidine-4,5-diamine derivatives has been analyzed using various techniques, including X-ray diffraction. These analyses reveal that the pyrimidine ring is nearly planar and that the molecules can form hydrogen bonds, contributing to their stability and potential biological activity . The structures of related compounds, such as 2-amino-4-methyl-6-chloropyrimidine, have also been determined by X-ray methods, showing a planar six-membered ring with significant double-bond character .

Chemical Reactions Analysis

The reactivity of 6-chloropyrimidine-4,5-diamine derivatives has been studied through various computational and experimental approaches. For example, the reactivity and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, a potential precursor to bioactive agents, have been investigated using DFT calculations and vibrational spectroscopy . These studies help identify potential electrophilic attack sites and provide insights into the molecule's reactivity properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropyrimidine-4,5-diamine derivatives are influenced by their molecular structure and substituents. The recorded FT-IR and FT-Raman spectra, along with quantum chemical calculations, provide information on the vibrational wavenumbers and potential energy distribution, which are crucial for understanding the compound's behavior . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies give insights into the solid-state properties of these compounds .

Scientific Research Applications

“6-Chloropyrimidine-4,5-diamine” is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 . It appears as a white to amber to dark green powder or crystal . This compound is air sensitive and should be stored under inert gas .

  • Organic Chemistry : This compound can be used in the field of organic chemistry for the synthesis of various chemical structures. It’s often used as a building block in the synthesis of more complex molecules.

  • Antimetabolite Research : Diazines, a class of compounds which “6-Chloropyrimidine-4,5-diamine” belongs to, are reported to exhibit antimetabolite activities. Antimetabolites are substances that interfere with the normal metabolism of cells, often by mimicking the structure of natural metabolic substances. This makes them useful in treating diseases like cancer.

  • Antihypertensive Research : “6-Chloro-pyrimidine-2,4-diamine 3-Oxide”, a related compound, is an impurity of the antihypertensive and antialopecia agent Minoxidil. Antihypertensive agents are used to treat high blood pressure, and antialopecia agents are used to treat hair loss.

  • Chemical Synthesis : This compound can be used as a building block in the synthesis of more complex molecules. It’s often used in the field of organic chemistry for the synthesis of various chemical structures.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

6-chloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFICAUILKARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063410
Record name 4,5-Pyrimidinediamine, 6-chloro-
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Chloropyrimidine-4,5-diamine

CAS RN

4316-98-7
Record name 6-Chloro-4,5-pyrimidinediamine
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Record name 4,5-Pyrimidinediamine, 6-chloro-
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Record name 6-chloropyrimidine-4,5-diamine
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Synthesis routes and methods I

Procedure details

To a 7 N solution of ammonia in MeOH (40 mL) was added 4,6-dichloropyrimidin-5-ylamine (8.7 g, 53 mmol) and the solution was heated to 100° C. in a sealed tube. After 12 h, the resulting solution was cooled to rt and allowed to stand for 2 h. The colorless crystalline material that resulted was collected by filtration and washed with ice cold MeOH (10 mL) to give the title compound (5.4 g, 71%). MS (ESI): mass calcd. for C4H5ClN4, 144.0; m/z found, 145.0 [M+H]+. 1H NMR ((CD3)250): 7.64 (s, 1H), 6.70 (s, 2H), 4.93 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

A suspension of 5-Amino-4,6-dichloropyrimidine (3 g, 0.02 mol) in ammonia (25 mL, 7N/MeOH, 0.175 mole) was heated at 118° C. overnight(under pressure). The reaction was cooled to 23° C., filtered and washed with ethanol to obtain 1.92 g (70%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Iron dust (1000 g, 17.9 mol) was added to a solution of the crude 6-chloro-5-nitropyrimidin-4-amine (500 g, 2.87 mol) in ethanol (5000 mL) and water (1000 mL). A catalytic amount of concentrated hydrochloric acid (10 mL) was slowly added to the reaction mixture over a period of 20 minutes. During the course of the addition the reaction temperature was observed to increase to 85° C. without external heating and the reaction mixture's color changed from yellow-brown to dark red. After the reaction mixture had cooled down to a temperature of 50° C., the slurry was filtered through a Celite pad, which was then washed with ethanol (3×250 mL). The resulting filtrate was concentrated under reduced pressure to give a yellow solid. This solid was then washed with hexane and dried under reduced pressure to give the title compound as a brown solid. (253 g, overall yield over two steps: 37.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.61 (s, 1H), 6.71 (broad s, 2H), 4.94 (broad s, 2H). MS (EI) for C4H5ClN4: 145 (MH+).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 g
Type
catalyst
Reaction Step Two
Yield
37.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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